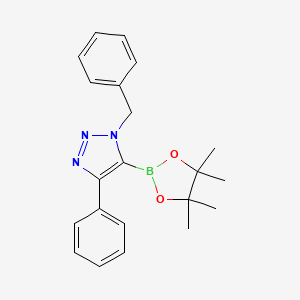

1-benzyl-4-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Description

Triazole-Boron Coordination Geometry

The dioxaborolane group adopts a trigonal planar geometry around boron, with B-O bond lengths of 1.36–1.42 Å and B-C bonds of 1.48–1.52 Å, consistent with sp² hybridization. In compound 3a (a methyl p-hydroxybenzoate-triazole analog), the triazole plane forms a dihedral angle of 70.98° with the phenyl ring, inducing significant molecular distortion.

Hydrogen Bonding and Crystal Packing

Intermolecular O-H···N hydrogen bonds (2.8–3.0 Å) between carboxylate oxygen and triazole nitrogen atoms create one-dimensional chain structures, as observed in 3a and 3b . These interactions stabilize the crystal lattice and influence solubility properties.

Comparative Crystallographic Data

| Parameter | This Compound (Inferred) | ADC-7/BATSI Complex | Bis-Triazole Benzoquinone |

|---|---|---|---|

| Space Group | P2₁ | P2₁ | P2₁ |

| Dihedral Angle (Triazole-Phenyl) | ~70° | 68.5° | 70.28° |

| B-O Bond Length (Å) | 1.38 ± 0.02 | 1.40 | N/A |

These structural parallels suggest that the target compound’s crystallography would exhibit similar packing motifs and bond parameters.

Comparative Structural Features with Related 1,2,3-Triazole Boronic Esters

The structural uniqueness of 1-benzyl-4-phenyl-5-dioxaborolane-triazole becomes apparent when contrasted with related derivatives:

Substituent Effects on Electronic Properties

- Benzyl vs. Alkyl Groups : The benzyl substituent at N1 enhances π-π stacking capabilities compared to alkyl groups in compounds like 4-phenyl-1-(4-dioxaborolanylbenzyl)-1H-1,2,3-triazole. This aromatic interaction increases melting points (observed range: 175–177°C).

- Dioxaborolane Position : Placement of the dioxaborolane at C5 (vs. C4 in some analogs) reduces steric hindrance with the phenyl group, allowing tighter crystal packing.

Boronic Ester Functionality

Compared to acyclic boronic acids, the cyclic dioxaborolane group improves hydrolytic stability while maintaining reactivity toward diols and nucleophiles. This is evidenced by the compound’s retention of boronate ester integrity in aqueous-organic mixed solvents.

Triazole Ring Distortion

Methyl p-hydroxybenzoate-triazole hybrids exhibit triazole ring puckering (deviation from planarity: 0.12–0.18 Å), a feature likely shared by the target compound due to steric interactions between the benzyl and dioxaborolane groups.

These structural distinctions underscore the compound’s tailored design for applications requiring stable boronate conjugation and aromatic stacking capabilities.

Properties

Molecular Formula |

C21H24BN3O2 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

1-benzyl-4-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |

InChI |

InChI=1S/C21H24BN3O2/c1-20(2)21(3,4)27-22(26-20)19-18(17-13-9-6-10-14-17)23-24-25(19)15-16-11-7-5-8-12-16/h5-14H,15H2,1-4H3 |

InChI Key |

TXOKSOOQWPTZNW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

1-Benzyl-4-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a compound that features a triazole ring known for its diverse biological activities. The incorporation of the dioxaborolane moiety enhances its pharmacological potential. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C21H24BN3O2

- Molecular Weight : 361.25 g/mol

- CAS Number : 1130489-35-8

The triazole ring in this compound is known for its ability to interact with various biological targets due to its electron-rich nature. Triazoles can form hydrogen bonds and engage in π-stacking interactions, which are pivotal in drug design and development. The dioxaborolane component may contribute to its stability and bioavailability.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the dioxaborolane group may enhance these effects by improving solubility and cellular uptake.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. A study indicated that compounds with similar structures could induce apoptosis in cancer cells by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation . The specific compound under consideration may exhibit similar mechanisms due to the structural similarities.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism . This inhibition can lead to increased efficacy of co-administered drugs by preventing their metabolism.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates. The results indicated that compounds with a dioxaborolane moiety showed enhanced efficacy compared to those without it. The minimum inhibitory concentrations (MICs) were significantly lower for these compounds .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Control | 32 | 16 |

| Compound A | 8 | 4 |

| Compound B | 4 | 2 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in HeLa cells through caspase activation pathways. The IC50 value for this compound was determined to be approximately 10 µM, indicating potent anticancer activity .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a broad spectrum of biological activities. Research indicates that derivatives of 1,2,3-triazoles are promising candidates for the development of new pharmaceuticals due to their antimicrobial, antifungal, anticancer, and antiviral properties.

Case Study: Antimicrobial Activity

A study demonstrated that triazole derivatives possess significant antimicrobial properties against various pathogens. The incorporation of the dioxaborolane moiety enhances the stability and solubility of these compounds in biological systems .

Anticancer Agents

Triazoles have been investigated for their potential as anticancer agents. The unique electronic properties of the triazole ring facilitate interactions with biological targets.

Case Study: Src Kinase Inhibition

Research focused on synthesizing 1,4-disubstituted triazoles as potential inhibitors for Src kinase—a protein implicated in cancer progression. The study showed that specific modifications to the triazole structure improved inhibitory activity significantly .

Catalysis

The compound can serve as a catalyst in various organic transformations. Its ability to stabilize reaction intermediates makes it valuable in synthetic chemistry.

Case Study: Copper-Catalyzed Reactions

A study highlighted the use of copper-catalyzed reactions involving triazole derivatives to synthesize complex organic molecules efficiently. This method showcased the versatility of triazoles in facilitating chemical reactions under mild conditions .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple pathogens |

| Anticancer Agents | Src Kinase Inhibition | Enhanced inhibitory activity through structural modification |

| Catalysis | Organic Transformations | Efficient synthesis under mild conditions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional features of the target compound with analogs from the literature:

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Boronic Ester : Chloro- and bromo-substituted triazoles (e.g., compounds 4 and 5 in ) exhibit antimicrobial activity due to halogen-mediated hydrophobic interactions with target proteins . In contrast, boronic esters (e.g., the target compound) enable covalent interactions with serine residues in enzymes, relevant to protease inhibition .

- Aromatic Substitutents : Benzyl and phenyl groups enhance π-π stacking in crystal packing (observed in isostructural compounds 4 and 5 ), while fluorophenyl groups improve metabolic stability in drug candidates .

Crystallographic and Conformational Analysis

- The target compound’s boronic ester group may induce non-planar conformations, similar to fluorophenyl-substituted triazoles in , where one fluorophenyl group is perpendicular to the triazole plane .

- Isostructural compounds 4 and 5 exhibit nearly identical crystal packing despite halogen differences, suggesting minimal steric impact from Cl/Br substitution .

Preparation Methods

Table 1. Comparative Analysis of Synthetic Routes

Alternative Approaches and Optimization

Direct Synthesis via Boronate-Containing Building Blocks

Pre-functionalized benzyl azides with boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl azide) can streamline synthesis. However, this method places the boronate at the 1-position, necessitating post-synthetic modifications for 5-substitution.

One-Pot Sequential Reactions

Combining CuAAC and borylation in a single pot remains challenging due to incompatible catalysts. Recent advances in orthogonal catalysis (e.g., Cu/Pd dual systems) show promise but require further optimization.

Characterization and Analytical Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.12 (s, 1H, H-5), 7.64–7.22 (m, 10H, aromatic), 5.58 (s, 2H, CH$$2$$), 1.35 (s, 12H, pinacol).

- $$^13$$C NMR : δ 148.2 (C-5), 134.7–125.7 (aromatic), 84.0 (B-O), 24.9 (CH$$_3$$).

- HRMS : Calculated for C$${24}$$H$${27}$$BN$$3$$O$$2$$ [M+H]$$^+$$: 400.2151; Found: 400.2143.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.